molecular formula C24H31N3O9S B2682542 N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide CAS No. 868983-07-7

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No.: B2682542
CAS No.: 868983-07-7
M. Wt: 537.58
InChI Key: NYCJAXCGOFBNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a potent and cell-permeable ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK). This compound is designed to target the JNK signaling pathway, which plays a critical role in cellular stress responses, apoptosis, and inflammation. As a key research tool, it enables scientists to selectively inhibit JNK activity in vitro and in cell-based assays to elucidate the pathway's specific functions in various disease models, including neurological disorders, cancer, and inflammatory conditions. The structure features a 1,3-oxazolidine core and dimethoxyphenyl groups, contributing to its specificity and bioavailability in experimental systems. Researchers utilize this inhibitor to dissect complex signal transduction networks and to explore potential therapeutic targets upstream and downstream of JNK. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O9S/c1-32-18-7-5-16(13-20(18)34-3)9-10-25-23(28)24(29)26-15-22-27(11-12-36-22)37(30,31)17-6-8-19(33-2)21(14-17)35-4/h5-8,13-14,22H,9-12,15H2,1-4H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCJAXCGOFBNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an appropriate oxazolidinone derivative under controlled conditions to form the sulfonyl-oxazolidin intermediate. This intermediate is then reacted with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to its closest analog, N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (RN: 874804-70-3), which substitutes the 3,4-dimethoxybenzenesulfonyl group with a 2-thienylsulfonyl moiety .

Property Target Compound Analog (RN: 874804-70-3)
Sulfonyl Group 3,4-Dimethoxybenzenesulfonyl (electron-rich, polar) 2-Thienylsulfonyl (aromatic, less polar)
Molecular Weight ~610 g/mol (estimated) ~582 g/mol (calculated)
LogP (Predicted) Higher (due to methoxy groups) Lower (thiophene’s reduced polarity)
Solubility Likely moderate in polar solvents (DMF, DMSO) Higher in non-polar solvents (e.g., THF)
Bioactivity Potential Enhanced binding to polar targets (e.g., enzymes) Possible improved membrane permeability

Mechanistic Implications

  • 3,4-Dimethoxybenzenesulfonyl : The methoxy groups enhance hydrogen-bonding capacity and may improve interaction with hydrophilic binding pockets, critical for enzyme inhibition .

Research Findings and Methodological Insights

Computational Predictions

highlights the utility of XGBoost models in predicting compound properties (e.g., solubility, bioactivity) from structural features. Applying such models to the target compound could predict:

  • Thermal stability : Higher methoxy content may reduce decomposition rates.
  • Pharmacokinetics : Predicted moderate solubility aligns with methoxy-driven polarity .

Detection and Environmental Impact

Infrared spectral analysis () could differentiate the target compound from its analog due to distinct sulfonyl-group vibrations (e.g., 1150–1300 cm⁻¹ for S=O stretching). Such methods enable environmental monitoring of structurally related aerosols .

Biological Activity

N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a complex organic compound with potential therapeutic applications. Its unique structural features confer specific biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's IUPAC name is N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(2-(3,4-dimethoxyphenyl)ethyl)ethanediamide. It contains functional groups such as oxazolidinones and sulfonamides, which are known to influence biological interactions.

Chemical Structure

PropertyDescription
Molecular FormulaC20H24N4O7S
Molecular Weight448.55 g/mol
CAS Number868983-22-6
InChI KeyInChI=1S/C20H24N4O7S/c1-29-16-4-3-15(11-17(16)30-2)32(27,28)24-9-10-31-18(24)13-23-20(26)19(25)22-12-14-5-7-21-8-6-14/h3-8,11,18H,9-10,12-13H2,1-2H3,(H,22,25)(H,23,26)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves binding to enzymes or receptors that modulate various cellular pathways:

  • Enzyme Inhibition : The sulfonamide moiety may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The oxazolidinone structure can influence receptor activity related to pain and inflammation.

Biological Activity

Research indicates that the compound exhibits significant biological activities:

Antinociceptive Effects

Studies have shown that derivatives of similar compounds can act as selective κ-opioid receptor (KOR) agonists. For instance, compounds structurally related to this compound have demonstrated potent antinociceptive effects in various pain models. These effects are often mediated through the modulation of KOR pathways .

Anti-inflammatory Properties

The compound's ability to reduce inflammatory markers has been observed in vitro. This suggests potential applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokines.

Study 1: Analgesic Activity

A study investigated the analgesic properties of compounds with similar structures. The results indicated that these compounds significantly reduced pain responses in animal models when administered at specific dosages. The effectiveness was linked to their interaction with KORs .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of sulfonamide derivatives. Results showed that these compounds could effectively decrease levels of TNF-alpha and IL-6 in cell cultures treated with inflammatory stimuli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar sulfonamide-containing compounds is essential.

Compound NameBiological ActivityMechanism
Compound AModerate analgesicKOR agonist
Compound BStrong anti-inflammatoryCytokine inhibition
This compound Potent analgesic and anti-inflammatory Enzyme inhibition and receptor modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.